molecular formula C8H12O B8621310 Cyclooctene-3-one

Cyclooctene-3-one

Cat. No. B8621310
M. Wt: 124.18 g/mol
InChI Key: NSHQAIKRVDXIMX-UHFFFAOYSA-N
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Patent
US05958821

Procedure details

A mixture of 1.10 grams (10 millimoles) of cyclooctene, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.021 gram (0.06 millimole) of acetylacetonatocobalt Co(AA)2 and 25 milliliters of acetonitrile was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. The product in the reaction mixture was analyzed with gas chromatography. Cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one (cyclooctene-based selectivity 82%, yield 78%) and 2-cycloocten-1-ol (cyclooctene-based selectivity 16%, yield 15%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCCCCCC=1.ON1[C:14](=O)[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20].O=O>C(#N)C>[C:11]1(=[O:20])[CH2:14][CH2:13][CH2:16][CH2:17][CH2:18][CH:19]=[CH:12]1.[CH:11]1([OH:20])[CH2:14][CH2:13][CH2:16][CH2:17][CH2:18][CH:19]=[CH:12]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CCCCCCC1
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
C1(C=CCCCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

A mixture of 1.10 grams (10 millimoles) of cyclooctene, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.021 gram (0.06 millimole) of acetylacetonatocobalt Co(AA)2 and 25 milliliters of acetonitrile was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. The product in the reaction mixture was analyzed with gas chromatography. Cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one (cyclooctene-based selectivity 82%, yield 78%) and 2-cycloocten-1-ol (cyclooctene-based selectivity 16%, yield 15%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCCCCCC=1.ON1[C:14](=O)[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20].O=O>C(#N)C>[C:11]1(=[O:20])[CH2:14][CH2:13][CH2:16][CH2:17][CH2:18][CH:19]=[CH:12]1.[CH:11]1([OH:20])[CH2:14][CH2:13][CH2:16][CH2:17][CH2:18][CH:19]=[CH:12]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CCCCCCC1
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
C1(C=CCCCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

A mixture of 1.10 grams (10 millimoles) of cyclooctene, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.021 gram (0.06 millimole) of acetylacetonatocobalt Co(AA)2 and 25 milliliters of acetonitrile was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. The product in the reaction mixture was analyzed with gas chromatography. Cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one (cyclooctene-based selectivity 82%, yield 78%) and 2-cycloocten-1-ol (cyclooctene-based selectivity 16%, yield 15%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCCCCCC=1.ON1[C:14](=O)[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20].O=O>C(#N)C>[C:11]1(=[O:20])[CH2:14][CH2:13][CH2:16][CH2:17][CH2:18][CH:19]=[CH:12]1.[CH:11]1([OH:20])[CH2:14][CH2:13][CH2:16][CH2:17][CH2:18][CH:19]=[CH:12]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CCCCCCC1
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
C1(C=CCCCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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